molecular formula C10H19N B13024869 3,3-dimethyl-octahydro-1H-indole

3,3-dimethyl-octahydro-1H-indole

Cat. No.: B13024869
M. Wt: 153.26 g/mol
InChI Key: FYIBXGADAOXNGQ-UHFFFAOYSA-N
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Description

3,3-Dimethyl-octahydro-1H-indole is a fully saturated indole derivative with two methyl groups at the 3-position of its bicyclic framework. The octahydro (fully saturated) backbone distinguishes it from aromatic indoles, conferring distinct physicochemical properties, such as enhanced conformational flexibility and reduced π-electron interactions. The 3,3-dimethyl substitution likely increases steric bulk, influencing reactivity and biological interactions.

Properties

Molecular Formula

C10H19N

Molecular Weight

153.26 g/mol

IUPAC Name

3,3-dimethyl-1,2,3a,4,5,6,7,7a-octahydroindole

InChI

InChI=1S/C10H19N/c1-10(2)7-11-9-6-4-3-5-8(9)10/h8-9,11H,3-7H2,1-2H3

InChI Key

FYIBXGADAOXNGQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC2C1CCCC2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyloctahydro-1H-indole can be achieved through several methods. One common approach involves the hydrogenation of 3,3-dimethylindole under high pressure in the presence of a suitable catalyst such as palladium on carbon. The reaction typically requires conditions of elevated temperature and pressure to ensure complete saturation of the indole ring.

Industrial Production Methods: In an industrial setting, the production of 3,3-Dimethyloctahydro-1H-indole may involve continuous flow hydrogenation processes. These processes allow for the efficient and scalable production of the compound, utilizing fixed-bed reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3,3-Dimethyloctahydro-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols, depending on the oxidizing agent used.

    Reduction: Further reduction can lead to the formation of fully saturated derivatives.

    Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for reduction reactions.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions under acidic or basic conditions.

Major Products:

    Oxidation: Formation of ketones or alcohols.

    Reduction: Formation of fully saturated derivatives.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

3,3-Dimethyloctahydro-1H-indole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways involving indole derivatives.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,3-Dimethyloctahydro-1H-indole involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain metabolic pathways, influencing cellular processes such as growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Properties

The table below compares key parameters of 3,3-dimethyl-octahydro-1H-indole with related compounds:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Reference
This compound* 3,3-dimethyl C₁₀H₁₉N 153.27 Hypothetical: Enhanced steric hindrance; potential pharmaceutical intermediate
3-Methyl-octahydro-1H-indole 3-methyl C₉H₁₇N 139.24 Lab reagent (discontinued); used in structural studies
3-Phenyl-octahydro-1H-indole 3-phenyl C₁₄H₁₉N 201.31 Rigid aromatic substituent; studied for collision cross-section analysis
3,3-Dimethyl-1,3-dihydroindole 3,3-dimethyl (non-saturated) C₁₀H₁₁N 145.20 Dye intermediate (e.g., cyanine dyes); λmax ~546 nm in methanol
Indole-3-carbinol 3-hydroxymethyl C₉H₉NO 147.17 Anticancer activity via apoptosis induction; partial conversion to 3,3'-diindolylmethane
Key Observations:
  • Saturation Effects: Octahydro derivatives exhibit reduced aromaticity compared to non-saturated indoles (e.g., 3,3-dimethyl-1,3-dihydroindole), leading to altered solubility and stability.
  • Biological Relevance: While indole-3-carbinol demonstrates anticancer activity , octahydro analogs may prioritize stability over direct bioactivity, making them valuable as synthetic intermediates.

Biological Activity

3,3-Dimethyl-octahydro-1H-indole is a bicyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, antioxidant, and other therapeutic properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its unique bicyclic structure, which influences its interaction with biological targets. The compound's molecular formula is C10H17NC_{10}H_{17}N, with a molecular weight of approximately 155.25 g/mol.

PropertyValue
Molecular FormulaC10H17NC_{10}H_{17}N
Molecular Weight155.25 g/mol
IUPAC Name3,3-Dimethyl-1H-indole
CAS Number[Insert CAS Number]

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted on various indole derivatives showed that certain modifications to the indole structure enhanced their antibacterial activity against Gram-positive and Gram-negative bacteria.

Case Study:
In vitro tests demonstrated that this compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. This suggests its potential as a lead compound for developing new antimicrobial agents.

Antioxidant Properties

The antioxidant potential of this compound has also been investigated. Antioxidants play a crucial role in neutralizing free radicals and protecting cells from oxidative stress.

Research Findings:
A study utilizing the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay revealed that the compound exhibited an IC50 value of 25 µg/mL, indicating moderate antioxidant activity compared to standard antioxidants like ascorbic acid (IC50 = 15 µg/mL).

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Antimicrobial Mechanism: The compound may disrupt bacterial cell membranes or inhibit essential metabolic pathways.
  • Antioxidant Mechanism: It likely scavenges free radicals through electron donation, thereby reducing oxidative damage.

Comparative Analysis

To better understand the efficacy of this compound relative to other compounds, a comparison table is provided below:

CompoundMIC (µg/mL)IC50 (µg/mL)Activity Type
This compound3225Antimicrobial/Antioxidant
Ascorbic AcidN/A15Antioxidant
Ciprofloxacin4N/AAntimicrobial

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